N,N-Dimethylamidino Urea
CAS No.: 98026-16-5
Cat. No.: VC0042045
Molecular Formula: C4H10N4O
Molecular Weight: 130.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98026-16-5 |
---|---|
Molecular Formula | C4H10N4O |
Molecular Weight | 130.15 g/mol |
IUPAC Name | (N,N-dimethylcarbamimidoyl)urea |
Standard InChI | InChI=1S/C4H10N4O/c1-8(2)3(5)7-4(6)9/h1-2H3,(H4,5,6,7,9) |
Standard InChI Key | LZEBBXWIHQNXLJ-UHFFFAOYSA-N |
SMILES | CN(C)C(=NC(=O)N)N |
Canonical SMILES | CN(C)C(=N)NC(=O)N |
Introduction
Chemical Structure and Properties
Molecular Composition
N,N-Dimethylamidino Urea has a molecular formula of C4H10N4O with a precise molecular weight of 130.15 g/mol . The compound contains four nitrogen atoms, making it nitrogen-rich compared to simpler urea derivatives like N,N-dimethylurea (C3H8N2O, 88.1084 g/mol) . This significant difference in both molecular formula and weight distinguishes it from related compounds.
Structural Features
The structure of N,N-Dimethylamidino Urea features a central carbon with multiple nitrogen connections, creating a complex arrangement. It contains a dimethylamino group (N(CH3)2) connected to a carbon that forms part of an amidino functional group, which is further linked to the urea portion of the molecule . The SMILES notation for this compound is CN(C)/C(=N/C(=O)N)/N, which indicates the specific arrangement of atoms in the molecular structure .
Physical Properties
While comprehensive physical property data for N,N-Dimethylamidino Urea is limited in the available research, we can infer from its structure that it likely exhibits properties typical of urea derivatives, including:
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Solid state at room temperature
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Potential water solubility due to the presence of polar groups
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Hydrogen bonding capabilities through the NH2 groups
Table 1: Basic Physical and Chemical Properties of N,N-Dimethylamidino Urea
Nomenclature and Identification
IUPAC Nomenclature
The official IUPAC name for this compound is (E)-[amino(dimethylamino)methylidene]urea . This name precisely describes the arrangement of functional groups within the molecule. The (E) designation indicates a specific stereochemical configuration, suggesting a defined spatial arrangement of atoms.
Chemical Identifiers
N,N-Dimethylamidino Urea can be identified through various standardized chemical identifiers:
Differentiation from Related Compounds
Comparison with N,N-Dimethylurea
It is essential to distinguish N,N-Dimethylamidino Urea from N,N-dimethylurea, as the two compounds differ significantly in their structure and properties:
Table 2: Comparison Between N,N-Dimethylamidino Urea and N,N-Dimethylurea
Property | N,N-Dimethylamidino Urea | N,N-Dimethylurea |
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Molecular Formula | C4H10N4O | C3H8N2O |
Molecular Weight | 130.15 g/mol | 88.1084 g/mol |
Structure | Contains amidino group | Simple dimethyl substitution on urea |
IUPAC Name | (E)-[amino(dimethylamino)methylidene]urea | 1,1-dimethylurea |
InChIKey | LZEBBXWIHQNXLJ-UHFFFAOYSA-N | YBBLOADPFWKNGS-UHFFFAOYSA-N |
CAS Registry Number | Not specified in sources | 598-94-7 |
N,N-dimethylurea is structurally simpler, with two methyl groups substituted on one of the nitrogen atoms of urea . In contrast, N,N-Dimethylamidino Urea has a more complex structure featuring an additional carbon-nitrogen framework that forms the amidino group.
Structural Relationship to Other Urea Derivatives
The presence of both the dimethylamino group and the amidino functional group in N,N-Dimethylamidino Urea creates a structural relationship to several chemical families:
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Urea derivatives - through the C(=O)N portion
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Amidines - through the C(=N)N portion
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Dimethylamino compounds - through the N(CH3)2 group
This unique combination of functional groups distinguishes it from more common urea derivatives such as N,N-dimethylurea, which are used in various applications including rocket propellants .
Synthesis Considerations
Synthesis Challenges
Based on insights from the synthesis of related compounds like N,N-dimethylurea, several factors might be critical in the synthesis of N,N-Dimethylamidino Urea:
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Maintaining anhydrous conditions - The presence of water can lead to competing reactions that reduce yield, as seen in N,N-dimethylurea synthesis
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Temperature control - Reactions involving urea derivatives often require specific temperature ranges
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Selective functionalization - Ensuring the correct positioning of functional groups
Analytical Characterization
Chromatographic Methods
For purification and analysis, chromatographic methods similar to those used for related compounds might be applicable. For instance, LC-MS/MS techniques have been employed for the detection and quantification of urea derivatives like EDU (N-ethyl-N-(3-dimethylaminopropyl) carbodiimide urea derivative) . Similar approaches could potentially be adapted for N,N-Dimethylamidino Urea.
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